molecular formula C25H20ClNO3 B356216 4-benzoyl-1-(3-chloro-4-methylphenyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 799839-92-2

4-benzoyl-1-(3-chloro-4-methylphenyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B356216
CAS No.: 799839-92-2
M. Wt: 417.9g/mol
InChI Key: NTFIXDODTUVGPY-XTQSDGFTSA-N
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Description

4-benzoyl-1-(3-chloro-4-methylphenyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, chlorinated and methylated phenyl groups, and a hydroxyphenylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-1-(3-chloro-4-methylphenyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the chlorinated and methylated phenyl groups. The hydroxyphenylmethylidene moiety is then added through a series of condensation reactions. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-1-(3-chloro-4-methylphenyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the double bond in the hydroxyphenylmethylidene moiety.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated compound.

Scientific Research Applications

4-benzoyl-1-(3-chloro-4-methylphenyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzoyl-1-(3-chloro-4-methylphenyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-benzoyl-1-(3-chloro-4-methylphenyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Similar in structure but with different substituents.

    This compound: Another related compound with variations in the phenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

799839-92-2

Molecular Formula

C25H20ClNO3

Molecular Weight

417.9g/mol

IUPAC Name

(4E)-1-(3-chloro-4-methylphenyl)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H20ClNO3/c1-15-8-11-17(12-9-15)22-21(23(28)18-6-4-3-5-7-18)24(29)25(30)27(22)19-13-10-16(2)20(26)14-19/h3-14,22,28H,1-2H3/b23-21+

InChI Key

NTFIXDODTUVGPY-XTQSDGFTSA-N

SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC(=C(C=C4)C)Cl

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=CC(=C(C=C4)C)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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